

# SAR156497 efficacy in colon adenocarcinoma models

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**Compound Focus:** SAR156497

Cat. No.: S548712

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## Experimental Data on SAR156497

The primary data comes from a 2017 study that included **SAR156497** as a reference control compound. The experiments were conducted in the **HCT116 colon carcinoma cell line** [1].

The table below summarizes the key quantitative findings from this study:

Assay Type	Experimental Measure	SAR156497 Result	Context & Comparison
Biochemical Assay	Pan-Aurora Kinase Inhibition (IC50)	Not explicitly stated for SAR156497 in text	Described as a highly selective pan-Aurora inhibitor used as a control [1].
Cellular Activity	Inhibition of Aurora B (pHH3 S10) in HCT116 cells	~40-50 nM (estimated from graph)	Inhibited histone H3 phosphorylation, a biomarker of Aurora B activity [1].
Cell Viability (Cytotoxicity)	IC50 in HCT116 cells	3700 ± 2000 nM	Measured via Cell Titer Glo assay after 72-hour treatment [1].

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Cell Cycle Analysis	Phenotypic Outcome in HCT116 cells	Induced polyploidy (>4N DNA content)	Treated with 500 nM for 48 hours; consistent with cellular Aurora B inhibition and failed cytokinesis [1].

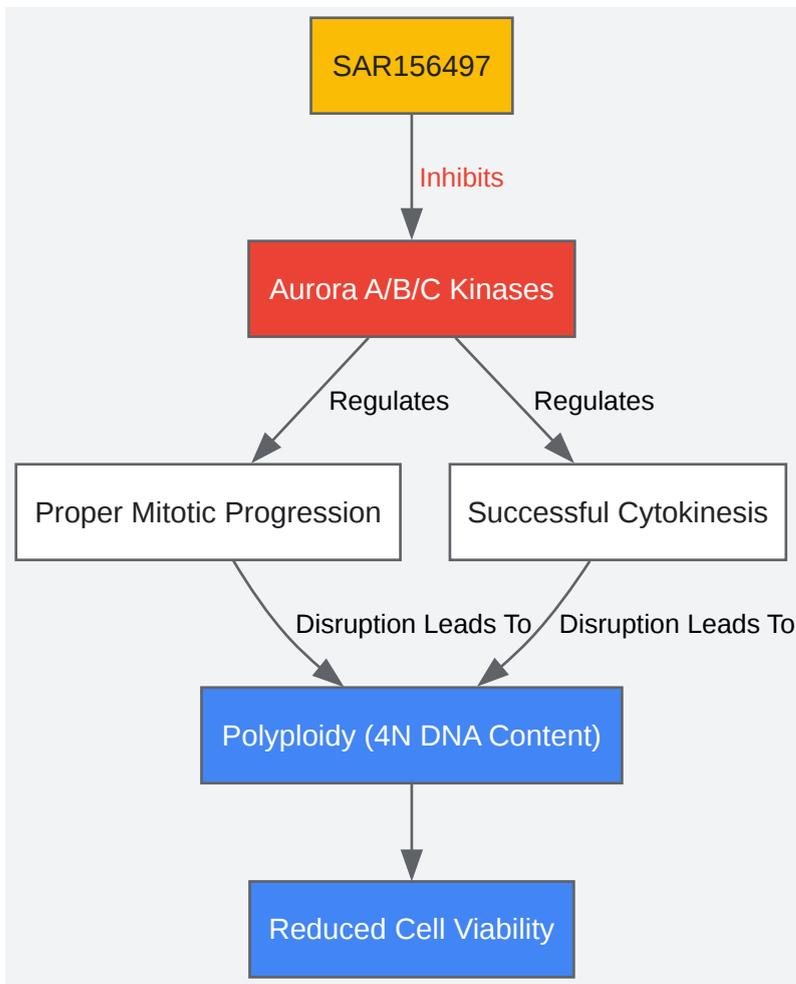
## Detailed Experimental Protocols

The study provided details on the key methodologies used to generate the above data [1]:

- **Cell Viability Assay:** Cell viability was assessed using the **Cell Titer-Glo Luminescent Cell Viability Assay**. Cells were treated in a 96-well plate format, and luminescence was measured after 72 hours of compound exposure. Results are presented as IC50 values (mean  $\pm$  standard error) from triplicate measurements.
- **Cell Cycle Analysis by Flow Cytometry:** HCT116 cells were treated with a 500 nM concentration of the compounds for 48 hours. Following treatment, cells were fixed, stained with **propidium iodide**, and analyzed using **fluorescence-activated cell sorting (FACS)** to determine DNA content and assess cell cycle distribution.
- **Biomarker Inhibition by Western Blot:** To measure cellular target engagement, HCT116 cells were treated with the compounds. Cellular proteins were then extracted, separated by gel electrophoresis, and transferred to membranes. The membranes were probed with specific antibodies to detect:
  - **Phospho-Histone H3 (Ser10)** as a direct biomarker of Aurora B kinase activity.
  - Total protein levels were used as loading controls.

## Mechanism of Action & Biological Context

**SAR156497** is a highly selective **pan-Aurora kinase inhibitor**, meaning it inhibits Aurora A, B, and C kinases with high specificity and minimal off-target activity [1]. The following diagram illustrates the mechanism by which its inhibition leads to the observed cellular effects in models like HCT116.



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## Research Context and Data Limitations

It is important to interpret the data with the following context:

- **Limited Dataset:** The information presented is primarily from a single study where **SAR156497** was used as a control compound, not the main subject of investigation. This limits the depth of available data.
- **Lack of Direct Comparisons:** The search did not yield studies that directly compare **SAR156497**'s efficacy head-to-head with other Aurora kinase inhibitors (like alisertib) specifically in colon adenocarcinoma in vivo models.
- **Clinical Development Status:** The available literature suggests that the clinical development of Aurora kinase inhibitors for solid tumors like colon cancer has been challenging, often due to on-target bone marrow toxicity [1].

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## References

1. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]

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